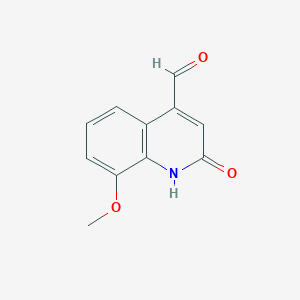![molecular formula C8H16N2O2S B11898691 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylsulfonyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted spirocyclic compounds.
Applications De Recherche Scientifique
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The spirocyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in place of the sulfonyl group.
6-Amino-2-azaspiro[3.3]heptane: Contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane is unique due to its sulfonyl group, which imparts specific chemical properties such as increased stability and reactivity towards nucleophiles. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition.
Propriétés
Formule moléculaire |
C8H16N2O2S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
2-propylsulfonyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C8H16N2O2S/c1-2-3-13(11,12)10-6-8(7-10)4-9-5-8/h9H,2-7H2,1H3 |
Clé InChI |
VMJXMAZULAUYPI-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1CC2(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


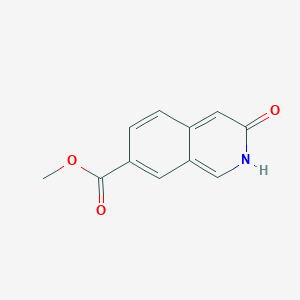
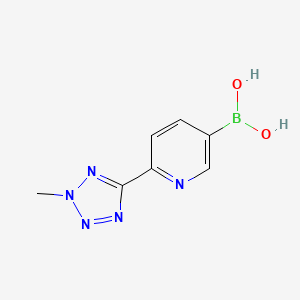

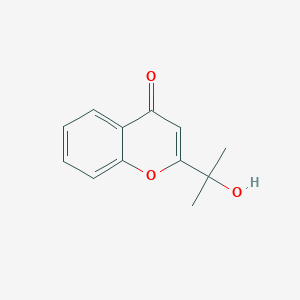



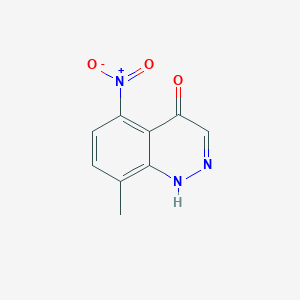
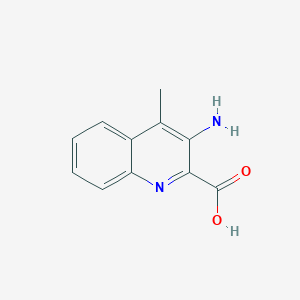

![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)
